

Comparison of CL-242817 and Enalapril Efficacy

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Compound of Interest				
Compound Name:	CL-242817			
Cat. No.:	B1669142	Get Quote		

A direct comparison between **CL-242817** and enalapril cannot be provided as no publicly available information, clinical trial data, or research publications corresponding to the identifier "**CL-242817**" were found. This compound may be an internal designation not yet disclosed in public forums, a discontinued research compound, or a typographical error.

However, for the benefit of researchers, scientists, and drug development professionals, this guide provides a detailed overview of enalapril, a widely studied and clinically significant medication for the management of hypertension and heart failure.

Enalapril: An Angiotensin-Converting Enzyme (ACE) Inhibitor

Enalapril is a well-established medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class of drugs.[1][2][3] It is a prodrug that is metabolized in the liver to its active form, enalaprilat.[1][2] Enalapril is primarily used for the treatment of high blood pressure (hypertension), symptomatic congestive heart failure, and asymptomatic left ventricular dysfunction.

Mechanism of Action

Enalapril exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical regulator of blood pressure and fluid balance.

The mechanism of action of enalapril can be summarized as follows:

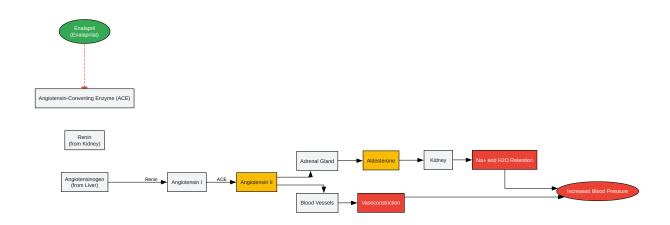


- Inhibition of ACE: Enalaprilat, the active metabolite of enalapril, competitively binds to and inhibits ACE.
- Reduced Angiotensin II Production: ACE is responsible for the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, enalaprilat decreases the production of angiotensin II.
- Vasodilation: Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. The reduction in angiotensin II levels results in the relaxation and dilation of blood vessels (vasodilation), which lowers blood pressure.
- Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, thereby increasing blood volume and pressure. By lowering angiotensin II levels, enalapril indirectly reduces aldosterone secretion, leading to a decrease in sodium and water retention.
- Increased Bradykinin Levels: ACE is also responsible for the breakdown of bradykinin, a vasodilator. By inhibiting ACE, enalapril leads to an accumulation of bradykinin, which further contributes to vasodilation and the blood pressure-lowering effect.

The overall effect of enalapril is a reduction in total peripheral resistance and a decrease in blood pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Enalapril





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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalapril.

Experimental Protocols

As no specific experimental data comparing **CL-242817** and enalapril is available, a generalized protocol for evaluating the efficacy of an antihypertensive agent like enalapril in a preclinical setting is provided below.

In Vivo Model of Hypertension

Objective: To assess the effect of a test compound on blood pressure in a hypertensive animal model.

Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.



Methodology:

- Animal Acclimatization: Male SHRs (12-14 weeks old) are acclimatized for at least one week with free access to standard chow and water.
- Blood Pressure Measurement: Baseline systolic blood pressure (SBP) is measured noninvasively using the tail-cuff method. Animals with SBP > 160 mmHg are included in the study.
- Grouping and Dosing: Animals are randomly assigned to vehicle control and treatment groups (n=8-10 per group). Enalapril is administered orally once daily at a clinically relevant dose (e.g., 10 mg/kg).
- Data Collection: SBP and heart rate are measured at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) for an acute study, or daily for a chronic study (e.g., 2-4 weeks).
- Data Analysis: Changes in SBP from baseline are calculated for each group. Statistical
 analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment group
 with the vehicle control group. A significant reduction in SBP in the enalapril-treated group
 compared to the control group indicates antihypertensive efficacy.

Quantitative Data Summary

Without data for **CL-242817**, a comparative table cannot be generated. However, a representative data table for a hypothetical preclinical study of enalapril based on expected outcomes is presented below.

Treatment Group	Dose (mg/kg, p.o.)	Baseline SBP (mmHg)	Change in SBP at 4h (mmHg)
Vehicle Control	-	175 ± 5	-2 ± 3
Enalapril	10	178 ± 6	-35 ± 4*

^{*}p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. SBP: Systolic Blood Pressure.



This guide will be updated with a direct comparison if and when information regarding **CL-242817** becomes publicly available. Researchers are encouraged to consult peer-reviewed literature and clinical trial databases for the most current information on enalapril and other antihypertensive agents.

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